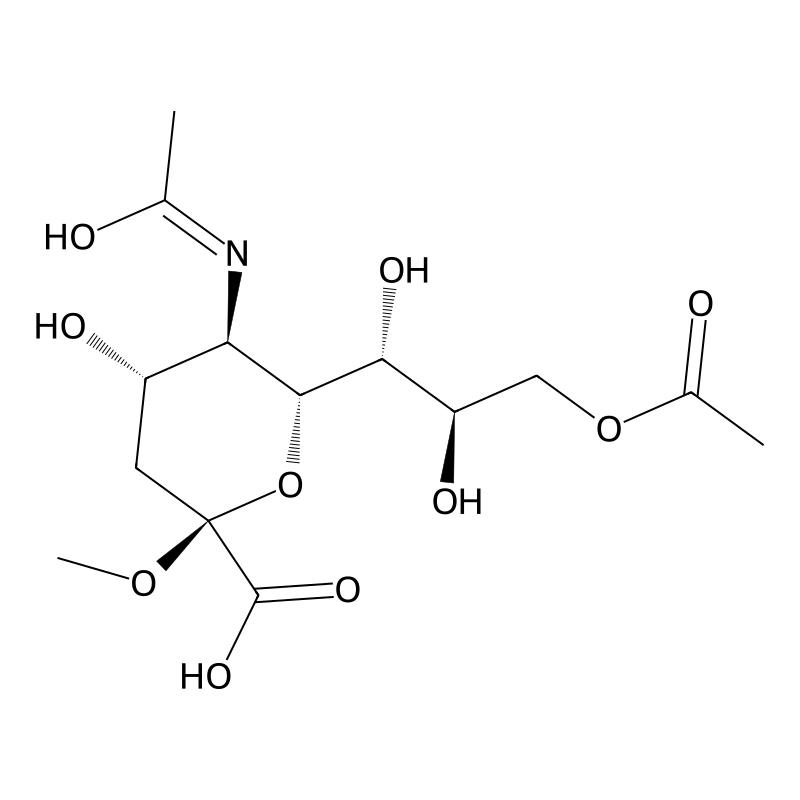

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Function:

N-Acetyl-2-O-methyl-beta-neuraminic acid 9-acetate (Neu5Ac9Ac) is a sialic acid, a type of sugar molecule found on the surface of many cells. Sialic acids play various roles in cellular processes, including cell-cell signaling, adhesion, and regulation of the immune system.

Research Applications:

Neu5Ac9Ac has been the focus of research in several areas due to its potential involvement in various biological processes:

- Cancer: Studies suggest that altered sialic acid expression, including Neu5Ac9Ac, can be associated with tumorigenesis, metastasis, and drug resistance in various cancers. Researchers are investigating the role of Neu5Ac9Ac in cancer progression and its potential as a therapeutic target [, ].

- Neurodegenerative diseases: Sialic acid levels and modifications are reported to be altered in the brains of individuals with Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. Research is ongoing to understand how Neu5Ac9Ac contributes to these diseases and explore its potential as a biomarker or therapeutic target [, ].

- Inflammation and immunity: Sialic acids, including Neu5Ac9Ac, are involved in regulating the immune system and inflammatory response. Research is investigating the role of Neu5Ac9Ac in specific immune cell functions and its potential impact on inflammatory diseases.

Research Tools:

- Studying sialic acid-protein interactions: Neu5Ac9Ac can be used to probe the interactions between sialic acids and proteins, which are crucial for various cellular functions [].

- Developing diagnostic tools: Researchers are exploring the potential of using Neu5Ac9Ac levels or modifications as biomarkers for various diseases.

The compound (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple functional groups and stereocenters. This compound features an acetamido group, a methoxy group, and a carboxylic acid, contributing to its potential biological activities. Its structural complexity suggests that it may interact with various biological systems, making it of interest in medicinal chemistry and pharmacology.

The specific mechanism of action of Neu5Ac9Ac is not fully understood. However, sialic acids, including Neu5Ac9Ac, are thought to play a role in various biological processes through their interactions with other molecules on cell surfaces []. These interactions can influence:

- Cell-cell recognition: Sialic acids can act as identification tags on cells, allowing them to recognize and interact with other specific cells [].

- Cell adhesion: Sialic acids can contribute to the adhesion of cells to other cells or to the extracellular matrix (the network of molecules surrounding cells) [].

- Cell signaling: Sialic acids might be involved in signaling pathways that regulate cellular activities [].

- Hydrolysis Reactions: The carboxylic acid moiety can undergo hydrolysis under acidic or basic conditions, leading to the release of acetic acid and other products.

- Acylation Reactions: The acetamido group can participate in acylation reactions, potentially modifying its activity or creating derivatives.

- Reduction Reactions: The hydroxyl groups present can be reduced to form alcohols or ethers, altering the compound's solubility and reactivity.

These reactions are facilitated by specific enzymes in biological systems, as highlighted in metabolic pathways where compounds are transformed through a series of enzymatic steps

The biological activity of this compound is predicted based on its structure. Using computer-aided prediction tools like the Prediction of Activity Spectra for Substances (PASS), researchers can estimate its potential pharmacological effects. Such predictions indicate that this compound may exhibit various activities including:

The synthesis of (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid can be achieved through several methods:

- Multi-step Synthesis: Starting from simpler precursors, multiple steps involving protection/deprotection strategies for functional groups can be employed.

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze reactions can lead to high stereoselectivity and yield.

- Total Synthesis: A complete synthetic route can be designed to construct the molecule from basic building blocks through strategic bond formations.

Each method has its advantages depending on the desired yield and purity of the final product.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its predicted biological activities, it may serve as a lead compound for drug development targeting infections or oxidative stress-related diseases.

- Biotechnology: It could be utilized in enzyme assays or as a substrate in biochemical studies.

- Agriculture: If antimicrobial properties are confirmed, it may find use as a biopesticide.

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

- Molecular Docking Studies: To predict how the compound interacts with target proteins.

- In vitro Assays: To evaluate its effects on cell lines or microbial cultures.

- Structure-Activity Relationship Analysis: To correlate structural features with biological activity.

These studies help elucidate the mechanisms by which this compound exerts its effects and guide further modifications for enhanced activity .

Several compounds share structural similarities with (2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid, including:

- Acetaminophen (Paracetamol): Shares an acetamido group and exhibits analgesic properties.

- N-acetylcysteine: Contains an acetamido group and is known for its antioxidant properties.

- Dexamethasone: A steroid with anti-inflammatory effects that also contains hydroxyl groups.

Comparison TableCompound Name Structural Features Biological Activity (Target Compound) Acetamido, Methoxy, Hydroxyl Groups Antimicrobial, Antioxidant Acetaminophen Acetamido Group Analgesic N-acetylcysteine Acetamido Group Antioxidant Dexamethasone Hydroxyl Groups Anti-inflammatory

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Target Compound) | Acetamido, Methoxy, Hydroxyl Groups | Antimicrobial, Antioxidant |

| Acetaminophen | Acetamido Group | Analgesic |

| N-acetylcysteine | Acetamido Group | Antioxidant |

| Dexamethasone | Hydroxyl Groups | Anti-inflammatory |

This comparison highlights the unique combination of functional groups in the target compound that may confer distinct biological activities not present in the other compounds listed.